Velnacrine

Description

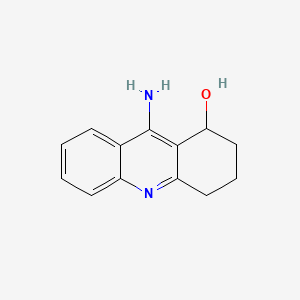

Structure

3D Structure

Properties

IUPAC Name |

9-amino-1,2,3,4-tetrahydroacridin-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c14-13-8-4-1-2-5-9(8)15-10-6-3-7-11(16)12(10)13/h1-2,4-5,11,16H,3,6-7H2,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLVVITIHAZBPKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C3=CC=CC=C3N=C2C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4046945 | |

| Record name | Velnacrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124027-47-0, 121445-24-7, 121445-26-9 | |

| Record name | Velnacrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124027-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Velnacrine, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121445247 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Velnacrine, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121445269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Velnacrine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124027470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Velnacrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VELNACRINE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OQL6V4U301 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | VELNACRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y2P6NV151K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | VELNACRINE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JFN3Z63E2C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Velnacrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042058 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Velnacrine: A Technical Guide to its Discovery, Synthesis, and Clinical Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Velnacrine (1-hydroxytacrine) is a centrally-acting cholinesterase inhibitor and a primary metabolite of tacrine, the first drug approved for the symptomatic treatment of Alzheimer's disease. Developed as a potential successor to tacrine with a potentially improved safety profile, this compound underwent extensive clinical investigation. This technical guide provides a comprehensive overview of the discovery and synthesis of this compound, its mechanism of action, and a detailed summary of its clinical trial data. The guide includes structured tables of quantitative data, detailed experimental protocols from key studies, and visual diagrams of its signaling pathway and proposed mechanism of hepatotoxicity. Despite initial promise, the development of this compound was ultimately halted due to concerns regarding its efficacy and, most notably, its association with hepatotoxicity, a side effect also prominent with its parent compound, tacrine.

Discovery and Rationale

This compound, also known as 1-hydroxytacrine, was identified as a major active metabolite of tacrine.[1] The rationale for its development was rooted in the cholinergic hypothesis of Alzheimer's disease, which posits that a decline in acetylcholine levels in the brain contributes to the cognitive deficits observed in patients.[2] By inhibiting acetylcholinesterase (AChE), the enzyme responsible for the breakdown of acetylcholine, this compound increases the concentration and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[2][3] It was hypothesized that as a metabolite, this compound might offer a more favorable pharmacokinetic and safety profile compared to tacrine.

Synthesis of this compound

While a detailed, publicly available, step-by-step protocol for the synthesis of this compound is not extensively documented in readily accessible literature, the general synthetic strategy involves the modification of the tacrine scaffold. This compound is the 1-hydroxy derivative of tacrine. One described approach to synthesize this compound and its analogs involves the reaction of an anthranilonitrile with a cyclohexan-1,3-dione to form a ketone precursor, which is then reduced to the corresponding alcohol, this compound.[4]

A more general, multi-step synthesis of tacrine, the parent compound of this compound, is well-documented and typically involves the following key steps:

General Synthesis of the Tacrine Scaffold:

-

Niementowski Reaction: Reaction of anthranilic acid with cyclohexanone in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) to form 9-chloro-1,2,3,4-tetrahydroacridine.[5]

-

Amination: Subsequent nucleophilic substitution of the chloro group with ammonia (or an appropriate amine) to yield tacrine.[5]

To obtain this compound, a modification of this synthesis would be required, likely involving the use of a cyclohexanone derivative with a protected hydroxyl group at the appropriate position, or through the hydroxylation of the tacrine molecule. This compound is formed in vivo via hydroxylation of tacrine by cytochrome P450 isoforms CYP1A1 and CYP1A2.[1]

Mechanism of Action: Cholinesterase Inhibition

This compound exerts its therapeutic effect by inhibiting both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that hydrolyze acetylcholine.[3] The inhibition of these enzymes leads to an increase in the concentration of acetylcholine at cholinergic synapses, thereby potentiating cholinergic neurotransmission. This is believed to temporarily improve cognitive function in individuals with Alzheimer's disease. This compound's inhibition of AChE is reversible.[6]

Figure 1: Mechanism of action of this compound as a cholinesterase inhibitor.

Clinical Trials and Efficacy

This compound underwent several clinical trials to evaluate its safety and efficacy in patients with mild-to-moderate Alzheimer's disease. The primary efficacy measure in these trials was often the cognitive subscale of the Alzheimer's Disease Assessment Scale (ADAS-Cog).

Summary of Key Clinical Trial Data

| Study | Number of Patients | Dosage | Duration | Key Efficacy Outcome (ADAS-Cog) | Key Adverse Events |

| The Mentane Study Group (1994) [7] | 735 | 10, 25, 50, 75 mg t.i.d. | 6 weeks (dose-replication) | Statistically significant improvement (p < 0.001); highest dose averaged a 4.1-point improvement from screen values. | Asymptomatic elevation in liver transaminases (29%). |

| Zemlan et al. (1996) [8] | 236 | 30, 75, 150, 225 mg/day | 6 weeks (dose-replication) | Statistically significant improvement at 2, 4, and 6 weeks (p < 0.004, p < 0.025, p < 0.001, respectively). | Asymptomatic elevation of liver transaminases (28%); Diarrhea (14%); Nausea (11%); Vomiting (5%). |

| Antuono et al. (1995) [9] | 449 | 150 or 225 mg/day | 24 weeks | Scores on the ADAS-Cog deteriorated in the placebo group (p < 0.05) but not in the this compound groups. 225 mg dose was superior to 150 mg (p < 0.05). | Reversible abnormal liver function tests leading to treatment discontinuation in 30% (150 mg) and 24% (225 mg) of patients. |

| US Dose-Finding Trial (as cited in an initial appraisal) [10] | 423 | Up to 225 mg/day | 6 weeks | Modest benefit in about one-third of patients. | Elevated plasma hepatic enzyme levels leading to treatment discontinuation in 27% of participants. |

Experimental Protocols of Key Clinical Trials

The Mentane Study Group (1994):

-

Objective: To examine the safety and efficacy of this compound in treating cognitive symptoms of Alzheimer's disease.

-

Study Design: A double-blind, placebo-controlled, multi-center trial.

-

Patient Population: 735 patients with mild-to-severe Alzheimer's disease.

-

Methodology:

-

Screening Visit: Patients were assessed for eligibility.

-

Dose-Ranging Phase: Patients were treated with this compound (10, 25, 50, and 75 mg t.i.d.) or placebo in a double-blind manner to identify responsive patients and their optimal dose.

-

Placebo Washout: A washout period was implemented.

-

Dose-Replication Phase: this compound-responsive patients were randomly assigned to receive their best dose of this compound (N=153) or placebo (N=156) for a six-week double-blind period.[7]

-

-

Primary Efficacy Measures:

-

Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-Cog).

-

Physician's Clinical Global Impression of Change (CGIC).[7]

-

Zemlan et al. (1996):

-

Objective: To assess the safety and efficacy of this compound for treating cognitive symptoms of Alzheimer's disease.

-

Study Design: A double-blind, placebo-controlled, multi-center trial.

-

Patient Population: 236 patients meeting NINCDS-ADRDA criteria for Alzheimer's disease.

-

Methodology:

-

Dose-Ranging Phase: Patients entered a double-blind, placebo-controlled dose-ranging protocol with this compound at 30, 75, 150, and 225 mg/day, each for one week, to identify responders (defined as a ≥ four-point improvement on the ADAS-Cog).[8]

-

Drug Washout: A two-week drug washout period followed.

-

Dose-Replication Phase: this compound responders were randomly assigned to their best this compound dose or placebo for a six-week dose-replication period.[8]

-

-

Primary Outcome Measures:

-

ADAS-Cog.

-

Clinical Global Improvement scale.[8]

-

Hepatotoxicity: A Major Limitation

A significant and ultimately decisive factor in the discontinuation of this compound's development was its association with hepatotoxicity, characterized by elevated liver transaminase levels.[7][8][9][10] This adverse effect was also a major concern with its parent drug, tacrine.

Proposed Mechanism of Hepatotoxicity

The hepatotoxicity of tacrine and its derivatives is believed to be mediated by the formation of reactive metabolites.[6] For tacrine, the 7-hydroxy metabolite is thought to be a precursor to a reactive quinone methide intermediate, which can covalently bind to cellular macromolecules, leading to cellular damage and an immune response.[11] Given that this compound is 1-hydroxytacrine, it is plausible that further metabolism could lead to the formation of reactive species. The proposed mechanism involves the metabolic activation of the tacrine ring system by cytochrome P450 enzymes to form electrophilic intermediates that can deplete cellular glutathione and bind to proteins, leading to oxidative stress and cell death.[12][13]

Figure 2: Proposed mechanism of this compound-induced hepatotoxicity.

Conclusion

This compound, a metabolite of tacrine, was developed as a cholinesterase inhibitor for the treatment of Alzheimer's disease. While early clinical trials demonstrated some modest cognitive benefits, its development was ultimately halted.[7][8][14] The primary reason for its discontinuation was the significant risk of hepatotoxicity, an adverse effect it shared with its parent compound.[9][10] A review by the FDA's peripheral and CNS drug advisory board resulted in a unanimous vote against recommending its approval.[6] The story of this compound highlights the critical importance of a thorough safety assessment in drug development, particularly for chronic conditions like Alzheimer's disease, and underscores the challenges of developing effective and safe treatments for this neurodegenerative disorder.

References

- 1. caymanchem.com [caymanchem.com]

- 2. US6194403B1 - Tacrine derivatives for treating Alzheimer's disease - Google Patents [patents.google.com]

- 3. This compound in Alzheimer's Disease : An Initial Appraisal of its Clinical Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Sciencemadness Discussion Board - Synthesis of Tacrine - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. What is the mechanism of Tacrine Hydrochloride? [synapse.patsnap.com]

- 7. Cytotoxicity of tacrine and this compound metabolites in cultured rat, dog and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tacrine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The acute hepatotoxicity of tacrine explained by 1H NMR based metabolomic profiling - Toxicology Research (RSC Publishing) [pubs.rsc.org]

- 11. Tacrine First-Phase Biotransformation and Associated Hepatotoxicity: A Possible Way to Avoid Quinone Methide Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Role of reactive metabolites in drug-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Reactive metabolites as a cause of hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Velnacrine Synthesis: A Technical Guide to Pathways and Key Intermediates

For Researchers, Scientists, and Drug Development Professionals

Velnacrine, a potent acetylcholinesterase (AChE) inhibitor and a major metabolite of tacrine, has been a subject of interest in the development of therapeutics for Alzheimer's disease.[1][2][3] Its synthesis involves the construction of the characteristic 9-amino-1,2,3,4-tetrahydroacridine scaffold, a process that can be achieved through several strategic pathways. This in-depth technical guide elucidates the core synthetic routes to this compound, detailing key intermediates, experimental protocols, and quantitative data to provide a comprehensive resource for researchers in medicinal chemistry and drug development.

The primary and most documented approach to this compound and its parent compound, tacrine, is the Friedländer annulation .[4][5][6][7] This versatile reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, typically a ketone or β-ketoester, to form the quinoline ring system.[5][7] Variations of this methodology have been extensively employed for the synthesis of a wide array of tacrine analogues.[8][9]

Core Synthesis Pathway: The Friedländer Annulation Route

The most prominent synthetic pathway to this compound commences with the acid-catalyzed reaction between 2-aminobenzonitrile and cyclohexan-1,3-dione. This reaction proceeds through a key intermediate, a ketone, which is subsequently reduced to yield this compound (1-hydroxytacrine).[8]

A generalized representation of this pathway is depicted below:

Key Intermediates

The synthesis of this compound via the Friedländer annulation involves several crucial intermediates:

-

2-Aminobenzonitrile: This serves as the aromatic amine component, providing the benzene ring and the amino group that will ultimately form part of the quinoline core.

-

Cyclohexan-1,3-dione: This cyclic diketone provides the carbon framework for the partially saturated ring of the tetrahydroacridine system and the precursor to the hydroxyl group in this compound.

-

9-Amino-1,2,3,4-tetrahydroacridin-1-one: This ketone is the direct product of the Friedländer condensation and the immediate precursor to this compound. Its formation is a critical step in the overall synthesis.

Alternative Synthetic Approaches and Related Derivatives

While the Friedländer annulation is the most common, other strategies have been explored for the synthesis of the tacrine scaffold and its derivatives. These often involve modifications to the core structure to modulate pharmacological properties.[10] For instance, the synthesis of various 9-amino-1,2,3,4-tetrahydroacridine derivatives has been achieved by reacting 9-chloro-1,2,3,4-tetrahydroacridine with different amines.[11]

The following diagram illustrates a general workflow for the synthesis of tacrine, which shares the same core structure as this compound.

Quantitative Data Summary

The efficiency of the synthesis of tacrine, a closely related compound, provides insight into the expected yields for this compound synthesis. The following table summarizes quantitative data from a patented method for preparing 9-amino-1,2,3,4-tetrahydroacridine (tacrine).[12]

| Parameter | Value | Reference |

| Starting Materials | 2-Aminobenzonitrile, Cyclohexanone | [12] |

| Catalyst | p-Toluenesulfonic acid monohydrate | [12] |

| Solvent | Xylenes | [12] |

| Reaction Temperature | 130°C to 150°C (preferred ~145°C) | [12] |

| Reaction Time | 10 to 15 hours (preferred 11 to 12 hours) | [12] |

| Overall Yield | 93.4% | [12] |

| Purity (by GC analysis) | >99% | [12] |

Detailed Experimental Protocols

The following are representative experimental protocols for the synthesis of the tacrine core structure, which can be adapted for the synthesis of this compound by substituting cyclohexanone with cyclohexan-1,3-dione and adding a subsequent reduction step.

Protocol 1: Synthesis of 9-Amino-1,2,3,4-tetrahydroacridine (Tacrine)[12][13]

-

A solution of 2-aminobenzonitrile in xylenes with 0.02-0.05 equivalents of p-toluenesulfonic acid monohydrate is heated to reflux with stirring.

-

At reflux, a solution of cyclohexanone in xylenes is added.

-

The mixture is refluxed for 8 to 12 hours.

-

After cooling, another 1.0-1.5 equivalents of p-toluenesulfonic acid monohydrate is added.

-

The mixture is heated to reflux for an additional 3 to 7 hours.

-

The product, as a p-toluenesulfonic acid salt, is isolated by filtration.

-

The free base is obtained by basifying the salt with aqueous sodium hydroxide.

-

The aqueous phase is extracted with dichloromethane.

-

The combined organic phases are washed with water, dried over potassium carbonate, and filtered.

-

The solvent is removed by rotary evaporation to yield 9-amino-1,2,3,4-tetrahydroacridine as a solid.

Protocol 2: Synthesis of 9-(Substituted-amino)-1,2,3,4-tetrahydroacridine Derivatives[11]

This protocol describes the synthesis of a tacrine derivative and illustrates the modification of the 9-amino group.

-

9-Chloro-1,2,3,4-tetrahydroacridine (1.09 g, 5.0 mmol) and 3-amino-1-propanol (1.12 g, 15.0 mmol) are combined in a thick-walled tube.

-

The tube is flushed with nitrogen, sealed, and heated to 150°C for 10 hours.

-

After cooling, the residue is dissolved in dichloromethane and washed with saturated sodium carbonate solution and brine.

-

The organic layer is dried over magnesium sulfate, filtered, and the solvent is evaporated to provide the product.

The logical relationship for choosing a synthetic pathway often depends on the desired substituents and overall yield. The diagram below illustrates a decision-making process for synthesizing tacrine analogues.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound in Alzheimer's Disease : An Initial Appraisal of its Clinical Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Membrane-altering effects of this compound and N-methylacridinium: relevance to tacrine and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 5. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Friedlaender Synthesis [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 12. Method for the preparation of 9-amino-1,2,3,4-tetrahydroacridine - Patent 0500006 [data.epo.org]

Velnacrine in Preclinical Models: A Technical Guide to its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Velnacrine, a reversible cholinesterase inhibitor, is a pharmacological agent investigated for its potential therapeutic effects in cognitive disorders, particularly Alzheimer's disease. As a derivative of tacrine, its mechanism of action centers on the potentiation of cholinergic neurotransmission in the brain. This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, summarizing key data from various animal models. The information presented herein is intended to support further research and development efforts in the field of neurodegenerative disease therapeutics.

Pharmacokinetics

The preclinical pharmacokinetic profile of this compound has been characterized in several species, primarily in rats and dogs, to understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Absorption and Distribution

Metabolism and Excretion

This compound undergoes extensive metabolism in preclinical species.[1] The primary route of metabolism involves hydroxylation of the tetrahydroaminoacridine ring, leading to the formation of various mono- and dihydroxylated metabolites.[1] In dogs, two dihydrodiol metabolites have also been identified.[1] Phase II metabolism through conjugation does not appear to be a significant elimination pathway.[1]

The primary route of excretion for this compound and its metabolites is through the urine, with fecal elimination accounting for the remainder of the dose.[1] A significant portion of the administered dose is eliminated within 24 hours.[1] Notably, only a fraction of the drug is excreted as the unchanged parent compound, highlighting the extensive metabolic clearance.

Table 1: Excretion of Unchanged this compound in Urine Following Oral Administration of [14C]this compound Maleate

| Species | Percentage of Dose Excreted as Unchanged Drug in Urine |

| Rat | ~33% |

| Dog | ~19% |

Source: Disposition of [14C]this compound maleate in rats, dogs, and humans.[1]

Due to the limited availability of specific quantitative pharmacokinetic parameters in the public domain from preclinical studies, a detailed table of Cmax, Tmax, AUC, and half-life is not provided.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, this compound increases the concentration and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[2]

In Vitro Cholinesterase Inhibition

While specific IC50 values for this compound's inhibition of acetylcholinesterase and butyrylcholinesterase from preclinical studies are not detailed in the provided search results, its classification as a potent acetylcholinesterase inhibitor is well-established.[2] The ability of this compound to increase cholinergic neurotransmission in vitro provides the rationale for its investigation as a potential treatment for Alzheimer's disease.[2]

In Vivo Cognitive Enhancement

Preclinical studies in animal models of cognitive impairment have been conducted to evaluate the in vivo efficacy of this compound. A common model involves the induction of amnesia using the cholinergic antagonist scopolamine. In such models, this compound would be expected to reverse the cognitive deficits by increasing acetylcholine levels. While the search results confirm the use of such models for other cholinesterase inhibitors, specific quantitative data on the effects of this compound on cognitive performance (e.g., escape latency in the Morris water maze) in these preclinical models is not available in the provided literature. However, clinical studies in healthy volunteers have shown that single doses of this compound can attenuate cognitive impairment induced by central cholinergic blockade.[2]

Experimental Protocols

Acetylcholinesterase Inhibition Assay (In Vitro)

This protocol outlines a general method for determining the in vitro inhibition of acetylcholinesterase, which can be adapted for testing compounds like this compound.

Objective: To determine the concentration of the test compound required to inhibit 50% of acetylcholinesterase activity (IC50).

Materials:

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (ATCI) as the substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

Test compound (this compound) at various concentrations

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of the test compound in phosphate buffer.

-

In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution to each well.

-

Initiate the reaction by adding the AChE enzyme to each well.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period.

-

Add the substrate (ATCI) to each well to start the colorimetric reaction.

-

The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).

-

Measure the absorbance of the yellow product at a specific wavelength (typically 412 nm) using a microplate reader at regular intervals.

-

The rate of the reaction is proportional to the AChE activity.

-

Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

Morris Water Maze Test (In Vivo)

The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodents, and it is a relevant model for evaluating potential cognitive-enhancing drugs for conditions like Alzheimer's disease.

Objective: To assess the effect of this compound on spatial learning and memory in a rodent model of cognitive impairment (e.g., scopolamine-induced amnesia).

Apparatus:

-

A large circular pool filled with opaque water.

-

An escape platform submerged just below the water surface.

-

Visual cues placed around the pool.

-

A video tracking system to record the animal's swim path and latency to find the platform.

Procedure:

-

Acquisition Phase (Training):

-

Animals are trained to find the hidden escape platform over several days.

-

Each day consists of multiple trials, with the animal starting from different quadrants of the pool.

-

The latency to find the platform and the swim path are recorded for each trial.

-

Learning is indicated by a decrease in escape latency and swim distance over successive trials and days.

-

-

Probe Trial (Memory Test):

-

After the acquisition phase, the escape platform is removed from the pool.

-

The animal is allowed to swim freely for a set period (e.g., 60 seconds).

-

The time spent in the target quadrant (where the platform was previously located) is measured. A preference for the target quadrant indicates good spatial memory.

-

-

Drug Administration:

-

In a scopolamine-induced amnesia model, scopolamine is administered before the test to impair cognitive function.

-

This compound (or vehicle control) is administered prior to scopolamine to assess its ability to prevent or reverse the amnesic effects.

-

-

Data Analysis:

-

Key parameters for analysis include escape latency, swim distance, time spent in the target quadrant, and the number of platform crossings.

-

Statistical analysis is performed to compare the performance of the this compound-treated group with the control and scopolamine-only groups.

-

Visualizations

Signaling Pathway of this compound

Caption: Mechanism of action of this compound in the cholinergic synapse.

Experimental Workflow for Preclinical Evaluation

Caption: General experimental workflow for the preclinical evaluation of this compound.

Conclusion

This compound demonstrates key characteristics of a centrally active acetylcholinesterase inhibitor in preclinical models. It is well-absorbed orally and undergoes extensive metabolism, with the majority of the drug and its metabolites excreted in the urine. Its pharmacodynamic action is centered on the enhancement of cholinergic neurotransmission. While the available literature provides a qualitative understanding of its preclinical profile, a comprehensive quantitative dataset for pharmacokinetic and pharmacodynamic parameters remains to be fully elucidated in the public domain. The experimental protocols and conceptual frameworks presented in this guide offer a foundation for further investigation into this compound and other novel cholinesterase inhibitors for the treatment of neurodegenerative diseases.

References

Velnacrine: A Hydroxylated Derivative of Tacrine for Alzheimer's Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Velnacrine, also known as 1-hydroxytacrine, is the principal active metabolite of tacrine, the first centrally-acting cholinesterase inhibitor approved for the treatment of Alzheimer's disease.[1][2] Developed as a potential successor to tacrine, this compound itself is a potent inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[3] Its mechanism of action is centered on increasing the levels of the neurotransmitter acetylcholine in the brain, a key strategy for mitigating the cognitive symptoms of Alzheimer's disease.[4][5] Clinical trials demonstrated that this compound could produce modest but statistically significant cognitive improvements in patients with mild-to-moderate Alzheimer's.[6][7] However, its development was ultimately halted due to significant safety concerns, most notably a high incidence of hepatotoxicity, similar to its parent compound.[4][8] This guide provides a comprehensive technical overview of this compound, detailing its synthesis, mechanism of action, clinical trial data, and the experimental protocols used in its evaluation.

Chemical Profile and Synthesis

This compound is structurally a hydroxylated derivative of tacrine (9-amino-1,2,3,4-tetrahydroacridine).[9] The addition of a hydroxyl group at the 1-position of the tetrahydroacridine ring system differentiates it from tacrine. This structural modification occurs in the body via metabolism of tacrine, primarily mediated by the cytochrome P450 1A2 isozyme.[1][2]

Synthesis of 9-amino-1,2,3,4-tetrahydroacridin-1-ols (this compound Analogues)

The synthesis of this compound and its analogues generally follows a modified Friedländer annulation. A common synthetic route involves the reaction of an anthranilonitrile with a cyclic ketone.[10] While specific, detailed protocols for the industrial synthesis of this compound (HP-029) are proprietary, the general laboratory synthesis for this class of compounds has been published.[9][11] A representative approach is outlined below.

General synthetic pathway for this compound analogues.

Mechanism of Action: Cholinesterase Inhibition

The therapeutic rationale for this compound in Alzheimer's disease is based on the "cholinergic hypothesis," which posits that cognitive decline in the disease is partly due to a deficiency in the neurotransmitter acetylcholine (ACh).[4][5]

-

ACh Release: In a healthy synapse, ACh is released from the presynaptic neuron and travels across the synaptic cleft.

-

Receptor Binding: ACh binds to cholinergic receptors on the postsynaptic neuron, propagating a nerve signal.

-

ACh Hydrolysis: The enzyme acetylcholinesterase (AChE) rapidly hydrolyzes ACh into choline and acetate, terminating the signal.

-

This compound's Role: this compound acts as a reversible inhibitor of both AChE and BuChE.[3] By binding to these enzymes, it prevents the breakdown of ACh.

-

Outcome: This inhibition leads to an accumulation of ACh in the synaptic cleft, enhancing and prolonging cholinergic neurotransmission.[1][12]

This compound's inhibition of Acetylcholinesterase (AChE) in the synapse.

Clinical Efficacy Data

Multiple double-blind, placebo-controlled trials were conducted to evaluate the efficacy of this compound in patients with probable Alzheimer's disease. The primary endpoints were typically the cognitive subscale of the Alzheimer's Disease Assessment Scale (ADAS-Cog) and the Clinician's Global Impression of Change (CGI-C).

Table 1: Summary of this compound Efficacy from Clinical Trials

| Study | Dosage | Duration | Patient Population (n) | Key Efficacy Findings |

| US Dose-Finding Trial[4] | Up to 225 mg/day | 6 weeks | 423 | Modest benefit observed in approximately one-third of patients. |

| European Trial[4] | 150 mg/day | 10 days | 35 | Superior to placebo, with notable effects on language, praxis, and memory. |

| Mentane Study Group (1)[6] | 10-75 mg t.i.d. | 6 weeks (replication) | 309 (this compound: 153, Placebo: 156) | Statistically significant improvement on ADAS-Cog (p < 0.001) and CGI-C (p < 0.05) for this compound group. Highest dose averaged a 4.1-point ADAS-Cog improvement. |

| Mentane Study Group (2)[7] | 150 or 225 mg/day | 24 weeks | 449 (Placebo: 152, 150mg: 149, 225mg: 148) | ADAS-Cog scores deteriorated in the placebo group (p < 0.05) but not in this compound groups. The 225 mg dose was superior to the 150 mg dose (p < 0.05). |

Safety and Toxicity Profile

Despite showing modest efficacy, the clinical development of this compound was ultimately undermined by its adverse event profile, particularly hepatotoxicity.

Table 2: Key Adverse Events Associated with this compound

| Adverse Event | This compound Incidence | Placebo Incidence | Notes |

| Elevated Liver Transaminases | 24% - 30%[7] | 3%[7] | The most common reason for treatment discontinuation.[4] In one 6-week trial, 29% of patients experienced this side effect.[6] The elevations were generally asymptomatic and reversible.[7] |

| Withdrawals Due to Adverse Events | ~44% (24 weeks)[5] | ~26% (24 weeks)[5] | Significantly higher withdrawal rate in the this compound groups compared to placebo (p=0.0002).[5] |

| Diarrhea | ~30%[7] | ~36%[7] | The most common clinical adverse event, though it rarely led to therapy interruption.[7] |

| Neutropenia | Reported in a few patients[4] | Not specified | A serious but less common hematological side effect. |

The FDA's peripheral and CNS drug advisory board ultimately voted unanimously against recommending approval for this compound, citing its toxic nature and lack of convincing efficacy.[8]

Experimental Protocols

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for screening AChE inhibitors and was fundamental to the preclinical evaluation of compounds like this compound.

Principle: The assay measures the activity of AChE by detecting the production of thiocholine. AChE hydrolyzes acetylthiocholine to thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored compound that can be quantified by measuring its absorbance at 412 nm. The presence of an inhibitor like this compound reduces the rate of this color change.[13]

Detailed Methodology:

-

Reagent Preparation:

-

Assay Buffer: Prepare a phosphate buffer (e.g., 0.1 M, pH 8.0).

-

DTNB Solution: Dissolve DTNB in the assay buffer to a final concentration of 10 mM.

-

Substrate Solution: Dissolve acetylthiocholine iodide in the assay buffer to a final concentration of 15 mM.

-

Enzyme Solution: Prepare a stock solution of purified AChE (e.g., from human erythrocytes) in the assay buffer.

-

Inhibitor Solution: Prepare serial dilutions of this compound in the assay buffer.

-

-

Assay Procedure (96-well plate format):

-

To each well, add:

-

25 µL of the inhibitor solution (this compound) or buffer (for control).

-

50 µL of DTNB solution.

-

25 µL of AChE enzyme solution.

-

-

Incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 25 µL of the acetylthiocholine substrate solution to each well.

-

Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each concentration of the inhibitor.

-

Determine the percentage of inhibition relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Workflow for an Acetylcholinesterase (AChE) Inhibition Assay.

Conclusion

This compound represents a significant chapter in the development of therapeutics for Alzheimer's disease. As a hydroxylated derivative and active metabolite of tacrine, it demonstrated the potential of cholinesterase inhibition to yield modest cognitive benefits for patients.[6] However, the clinical journey of this compound also underscored the critical challenge of balancing efficacy with safety. The unacceptable incidence of hepatotoxicity ultimately led to the cessation of its development, paving the way for second-generation cholinesterase inhibitors with more favorable safety profiles.[4][8] For drug development professionals, the story of this compound remains a crucial case study in the complexities of metabolite activity, off-target toxicity, and the iterative process of drug design.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Tacrine | C13H14N2 | CID 1935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound in Alzheimer's Disease : An Initial Appraisal of its Clinical Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound for the treatment of Alzheimer's disease: a double-blind, placebo-controlled trial. The Mentane Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effectiveness and safety of this compound for the treatment of Alzheimer's disease. A double-blind, placebo-controlled study. Mentane Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound for Alzheimer's disease. — Nuffield Department of Orthopaedics, Rheumatology and Musculoskeletal Sciences [ndorms.ox.ac.uk]

- 9. 9-Amino-1,2,3,4-tetrahydroacridin-1-ols: synthesis and evaluation as potential Alzheimer's disease therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. This compound | C13H14N2O | CID 3655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. attogene.com [attogene.com]

Velnacrine and its Potential Interaction with Amyloid-Beta Pathways: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Velnacrine, a hydroxylated derivative of tacrine, was one of the early acetylcholinesterase inhibitors investigated for the symptomatic treatment of Alzheimer's disease.[1] Its primary mechanism of action is the inhibition of the acetylcholinesterase enzyme, thereby increasing the levels of the neurotransmitter acetylcholine in the brain.[1] While its development was ultimately halted due to safety concerns, particularly hepatotoxicity, the study of this compound and its analogues continues to offer insights into therapeutic strategies for neurodegenerative diseases.[2][3] This technical guide provides an in-depth review of this compound's established pharmacology and explores the potential, though less defined, interactions with the amyloid-beta pathways, a central aspect of Alzheimer's disease pathology.

Primary Mechanism of Action: Cholinesterase Inhibition

This compound's principal pharmacological effect is the reversible inhibition of acetylcholinesterase, the enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. By inhibiting this enzyme, this compound increases the concentration and duration of action of acetylcholine, a neurotransmitter crucial for memory and cognitive functions. This mechanism is shared with other cholinesterase inhibitors like tacrine and donepezil.[4] The rationale for its use in Alzheimer's disease stems from the well-documented cholinergic deficit in patients.[1]

Clinical Efficacy and Safety Profile of this compound in Alzheimer's Disease

Clinical trials in the early 1990s evaluated the efficacy and safety of this compound in patients with probable Alzheimer's disease. These studies demonstrated a modest, dose-dependent improvement in cognitive function as measured by the Alzheimer's Disease Assessment Scale cognitive subscale (ADAS-cog). However, these benefits were accompanied by a significant incidence of adverse effects, most notably elevated liver transaminases.

Summary of Clinical Trial Data on this compound Efficacy

| Study | Dosages | Duration | Key Efficacy Findings |

| US Dose-Finding Trial | Up to 225 mg/day | 6 weeks | Modest benefit in approximately one-third of 423 patients.[1] |

| European Trial | 150 mg/day | 10 days | Superior to placebo, with notable effects on language, praxis, and memory in 35 patients.[1] |

| Dose-Replication Study | 30, 75, 150, 225 mg/day | 6 weeks | Statistically significant improvement on ADAS-cog scores compared to placebo at weeks 2, 4, and 6.[5] |

| Long-Term Study | 150 mg/day and 225 mg/day | 24 weeks | The 225 mg/day dose was more effective than the 150 mg/day dose in slowing cognitive deterioration as measured by the ADAS-cog.[6] |

Adverse Events and Discontinuation

The clinical development of this compound was largely impeded by its safety profile. A significant percentage of patients treated with this compound experienced asymptomatic elevations in liver transaminases, leading to treatment discontinuation in many cases.[5][6] In a 24-week study, reversible abnormal liver function test results were the cause of treatment cessation in 30% of patients receiving 150 mg/day and 24% of those on 225 mg/day, compared to only 3% in the placebo group.[6] Other reported adverse events included cholinergic side effects such as diarrhea, nausea, and vomiting, as well as skin rash.[5]

Potential Interaction with Amyloid-Beta Pathways: An Area of Speculation

While the primary focus of this compound research has been on its cholinergic effects, there is a theoretical basis for exploring its potential interaction with amyloid-beta pathways, mainly through analogy with its parent compound, tacrine. The amyloid cascade hypothesis posits that the accumulation of amyloid-beta (Aβ) peptides, derived from the amyloid precursor protein (APP), is a central event in the pathogenesis of Alzheimer's disease.

Insights from Tacrine Studies

Research on tacrine has suggested that its effects may extend beyond cholinesterase inhibition to include modulation of APP processing. A study on various cell lines demonstrated that tacrine inhibited the secretion of soluble APP (sAPP), the ectodomain of APP that is cleaved by secretase enzymes.[7] This finding suggests a potential interference with the enzymatic processing of APP. Another study categorized cholinesterase inhibitors into three groups based on their effects on sAPP and Aβ secretion, indicating that some of these agents can influence the amyloidogenic pathway.[8] While these studies did not specifically include this compound, its structural similarity to tacrine raises the possibility of similar off-target effects.

The Amyloid Precursor Protein (APP) Processing Pathways

To understand where a compound like this compound could potentially interact, it is essential to visualize the APP processing pathways. APP can be cleaved by a series of enzymes called secretases in two main pathways: the non-amyloidogenic pathway and the amyloidogenic pathway.

Figure 1. The Amyloid Precursor Protein (APP) is processed via two main pathways.

In the non-amyloidogenic pathway , APP is first cleaved by α-secretase, which precludes the formation of Aβ. This cleavage releases the soluble sAPPα fragment and leaves the C83 fragment in the membrane. Subsequent cleavage of C83 by γ-secretase produces the p3 peptide and the APP intracellular domain (AICD).

In the amyloidogenic pathway , APP is first cleaved by β-secretase (BACE1), releasing sAPPβ and leaving the C99 fragment. The C99 fragment is then cleaved by γ-secretase to generate the Aβ peptide, which can aggregate to form the characteristic amyloid plaques seen in Alzheimer's disease, and the AICD.

The findings related to tacrine suggest a potential, though unconfirmed, inhibitory effect on one or more of the secretases involved in these pathways.[7] If this compound were to have a similar effect, it could potentially modulate the production of Aβ. However, without direct experimental evidence, this remains a hypothesis.

Experimental Protocols

Due to the limited research on this compound's direct interaction with amyloid-beta pathways, detailed experimental protocols from published studies are not available. Investigating this potential interaction would require a series of in vitro and in vivo experiments, including:

-

Enzyme Activity Assays: To determine if this compound directly inhibits the activity of α-, β-, or γ-secretases.

-

Cell-Based Assays: Using neuronal cell lines that overexpress APP to measure the levels of sAPPα, sAPPβ, and Aβ in the presence of varying concentrations of this compound.

-

In Vivo Studies: Utilizing transgenic mouse models of Alzheimer's disease to assess the impact of this compound administration on brain Aβ levels and plaque deposition.

Conclusion

This compound is a historically significant compound in the development of treatments for Alzheimer's disease, primarily functioning as a cholinesterase inhibitor to alleviate cognitive symptoms. While clinical trials showed modest efficacy, its development was curtailed by safety concerns, particularly hepatotoxicity.

The potential for this compound to interact with amyloid-beta pathways is an intriguing but largely unexplored area. The existing, limited evidence for such an interaction is indirect and based on studies of the structurally similar compound, tacrine. This suggests a plausible but speculative hypothesis that this compound's therapeutic effects, or its off-target actions, might involve the modulation of APP processing.

For drug development professionals and researchers, the story of this compound underscores the importance of investigating multi-target effects of neurological drugs. While its primary mechanism was well-defined, a deeper understanding of its potential secondary effects on fundamental disease processes like amyloidogenesis could inform the development of future, more effective, and safer therapies for Alzheimer's disease. Further research into the non-cholinergic effects of this compound and its analogues could yet yield valuable insights into novel therapeutic strategies.

References

- 1. This compound in Alzheimer's Disease : An Initial Appraisal of its Clinical Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound is not beneficial for people with Alzheimer's disease | Cochrane [cochrane.org]

- 4. sites.pitt.edu [sites.pitt.edu]

- 5. Double-blind placebo-controlled study of this compound in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effectiveness and safety of this compound for the treatment of Alzheimer's disease. A double-blind, placebo-controlled study. Mentane Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tacrine alters the secretion of the beta-amyloid precursor protein in cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cholinesterase inhibitors, beta-amyloid precursor protein and amyloid beta-peptides in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Velnacrine and Alzheimer's Disease: A Technical Overview of its Clinical Trial History

For Researchers, Scientists, and Drug Development Professionals

Introduction

Velnacrine, a centrally acting cholinesterase inhibitor, was one of the early therapeutic agents investigated for the symptomatic treatment of Alzheimer's disease (AD). As a derivative of tacrine, the first cholinesterase inhibitor to receive regulatory approval for AD, this compound was developed with the aim of providing a similar or improved efficacy and safety profile. This technical guide provides a comprehensive historical overview of the clinical trials conducted to evaluate the efficacy and safety of this compound in patients with Alzheimer's disease. The document summarizes key quantitative data, details experimental protocols, and visualizes the underlying mechanisms and trial designs.

Mechanism of Action

This compound's primary mechanism of action is the reversible inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1] In Alzheimer's disease, there is a well-documented deficit in cholinergic neurotransmission. By inhibiting AChE, this compound increases the concentration and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic function. This is believed to temporarily improve cognitive function in individuals with AD.

Clinical Trials Overview

This compound underwent a series of clinical trials in the late 1980s and early 1990s to assess its safety and efficacy in patients with probable Alzheimer's disease. These trials were pivotal in understanding the potential benefits and risks associated with cholinesterase inhibition as a therapeutic strategy for AD.

Key Efficacy and Safety Findings

The clinical development of this compound involved several double-blind, placebo-controlled studies. A notable feature of some of these trials was a multi-phase design, often including a dose-ranging phase to identify an optimal dose for each patient, followed by a washout period and a subsequent dose-replication phase where patients were randomized to their best dose or a placebo.[2][3][4]

Efficacy:

The primary efficacy endpoints in these trials were typically the Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-Cog) and the Clinician's Global Impression of Change (CGI-C). The ADAS-Cog is a standardized tool used to assess the severity of cognitive symptoms of dementia.[5][6][7] The CGI-C is a rating scale where the clinician assesses the patient's overall change from baseline.[8][9][10]

Several studies reported a modest but statistically significant improvement in cognitive function for patients treated with this compound compared to placebo.[2][4] For instance, in one major trial, patients receiving the highest dose of this compound showed an average improvement of 4.1 points on the ADAS-Cog compared to their screening values.[2][4] Another study found that scores on the cognitive and memory components of the ADAS-Cog deteriorated in the placebo group but not in the this compound-treated groups.[3]

Safety and Tolerability:

A significant concern that emerged during the clinical trials was the issue of hepatotoxicity, characterized by asymptomatic elevations in liver transaminase levels.[2][3][4] This adverse event was a primary reason for treatment discontinuation in a substantial number of patients.[3][11] In one US trial, elevated plasma hepatic enzyme levels led to treatment discontinuation in 27% of participants.[12] Another study reported that treatment was stopped due to reversible abnormal liver function test results (five or more times the upper limits of normal) in 30% of patients receiving 150 mg/day and 24% of those receiving 225 mg/day of this compound, compared to only 3% in the placebo group.[3]

Other reported side effects were primarily cholinergic in nature and included diarrhea, nausea, vomiting, and skin rash.[2][3] The high incidence of adverse events, particularly hepatotoxicity, ultimately led to the discontinuation of this compound's development and it never received regulatory approval for the treatment of Alzheimer's disease.[11]

Quantitative Data from Key Clinical Trials

The following tables summarize the quantitative data from some of the key this compound clinical trials.

| Table 1: Efficacy Data - ADAS-Cog | ||||

| Study | Treatment Group | N | Mean Change from Baseline (SD) | p-value vs. Placebo |

| Zemlan et al. (1996)[2][4] | This compound (up to 225 mg/day) | 153 | -4.1 (not specified) | < 0.001 |

| Placebo | 156 | Not specified | ||

| Antuono et al. (1995)[3] | This compound (150 mg/day) | 149 | No deterioration | < 0.05 |

| This compound (225 mg/day) | 148 | No deterioration | < 0.05 | |

| Placebo | 152 | Deterioration |

| Table 2: Efficacy Data - CGI-C | |||

| Study | Treatment Group | N | Outcome |

| Zemlan et al. (1996)[2][4] | This compound (up to 225 mg/day) | 153 | Statistically significant improvement |

| Placebo | 156 | ||

| Antuono et al. (1995)[3] | This compound (150 mg/day & 225 mg/day) | 297 | Findings similar to placebo |

| Placebo | 152 |

| Table 3: Safety Data - Hepatotoxicity | |||

| Study | Treatment Group | N | Incidence of Elevated Liver Transaminases |

| Zemlan et al. (1996)[2][4] | This compound (up to 225 mg/day) | Not specified | 29% |

| Antuono et al. (1995)[3] | This compound (150 mg/day) | 149 | 30% (≥ 5x ULN) |

| This compound (225 mg/day) | 148 | 24% (≥ 5x ULN) | |

| Placebo | 152 | 3% (≥ 5x ULN) | |

| US Dose-Finding Trial[12] | This compound (up to 225 mg/day) | 423 | 27% (leading to discontinuation) |

ULN: Upper Limit of Normal

| Table 4: Other Common Adverse Events | |||

| Adverse Event | Study | Treatment Group | Incidence |

| Diarrhea | Zemlan et al. (1996)[2] | This compound | 14% |

| Nausea | Zemlan et al. (1996)[2] | This compound | 11% |

| Vomiting | Zemlan et al. (1996)[2] | This compound | 5% |

| Skin Rash | Zemlan et al. (1996)[2] | This compound | 8% |

Experimental Protocols

The clinical trials for this compound generally followed a double-blind, placebo-controlled design. A common and notable protocol involved a multi-phase approach designed to identify individual patient responders and their optimal dose.

References

- 1. Effect of Donepezil, Tacrine, Galantamine and Rivastigmine on Acetylcholinesterase Inhibition in Dugesia tigrina [mdpi.com]

- 2. Double-blind placebo-controlled study of this compound in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effectiveness and safety of this compound for the treatment of Alzheimer's disease. A double-blind, placebo-controlled study. Mentane Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound for the treatment of Alzheimer's disease: a double-blind, placebo-controlled trial. The Mentane Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ESTABLISHING CLINICALLY MEANINGFUL CHANGE ON OUTCOME ASSESSMENTS FREQUENTLY USED IN TRIALS OF MILD COGNITIVE IMPAIRMENT DUE TO ALZHEIMER’S DISEASE • The Journal of Prevention of Alzheimer's Disease [jpreventionalzheimer.com]

- 6. What is the clinically relevant change on the ADAS-Cog? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Review: Item Analysis of ADAS-Cog: Effect of Baseline Cognitive Impairment in a Clinical AD Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeted scoring criteria reduce variance in global impressions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Clinical Global Impressions Scale: Applying a Research Tool in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Validation of the Clinical Global Impression-Corrections Scale (CGI-C) by Equipercentile Linking to the BPRS-E - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound in Alzheimer's Disease : An Initial Appraisal of its Clinical Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

summary of in vitro studies investigating Velnacrine's efficacy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive summary of in vitro studies investigating the efficacy of Velnacrine, a cholinesterase inhibitor developed for the potential treatment of Alzheimer's disease. This document outlines the quantitative data from key experiments, details the methodologies employed, and visualizes relevant biological pathways and experimental workflows.

Core Efficacy Data

This compound's primary mechanism of action is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting these enzymes, this compound increases the levels of acetylcholine in the brain, which is thought to alleviate some of the cognitive symptoms of Alzheimer's disease.[1][2]

Cholinesterase Inhibition

Cytotoxicity Data

In vitro studies have been conducted to assess the cytotoxic potential of this compound and its metabolites. The following table summarizes the 50% lethal concentration (LC50) values in various cell lines after 24 hours of exposure.

| Compound | Cell Line | LC50 (µg/mL) |

| This compound | H4 (rat hepatoma) | >54 |

| Primary rat hepatocytes | >54 | |

| HepG2 (human hepatoma) | 84 - 190 | |

| Primary dog hepatocytes | >190 | |

| Dihydroxy this compound Metabolites | HepG2 (human hepatoma) | 251 - 434 |

| Data from Viau et al., 1993[6][7] |

These studies indicate that this compound exhibits lower cytotoxicity compared to its parent compound, tacrine (THA), in HepG2 cells.[6][7] Furthermore, the dihydroxy metabolites of this compound were found to be the least cytotoxic.[6][7]

Experimental Protocols

Cholinesterase Inhibition Assay (General Protocol)

The in vitro efficacy of cholinesterase inhibitors like this compound is typically determined using a modified Ellman's method. This colorimetric assay quantifies the activity of AChE or BChE.

Principle: The assay measures the hydrolysis of a substrate (e.g., acetylthiocholine for AChE) by the enzyme, which produces thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoic acid), which can be quantified spectrophotometrically at 412 nm. The rate of color change is proportional to the enzyme activity.

General Procedure:

-

Reagent Preparation: Prepare solutions of the enzyme (AChE or BChE), the substrate (acetylthiocholine or butyrylthiocholine), DTNB, and the test compound (this compound) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Incubation: In a 96-well microplate, add the enzyme solution, buffer, and varying concentrations of this compound. A control group without the inhibitor is also included. The plate is pre-incubated for a specific period at a controlled temperature (e.g., 37°C).

-

Reaction Initiation: The reaction is initiated by adding the substrate and DTNB to each well.

-

Measurement: The absorbance is measured kinetically at 412 nm using a microplate reader.

-

Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of this compound. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cytotoxicity Assay (Neutral Red Uptake Assay)

The cytotoxicity of this compound and its metabolites has been evaluated using the Neutral Red Uptake Assay.[6][7] This assay assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.

Principle: Viable cells take up Neutral Red via active transport and incorporate it into their lysosomes. Dead or damaged cells have leaky membranes and cannot retain the dye. The amount of dye retained is proportional to the number of viable cells.

General Procedure:

-

Cell Culture: Plate cells (e.g., HepG2, primary hepatocytes) in a 96-well plate and allow them to attach and grow for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound or its metabolites for a specified duration (e.g., 24 hours).[6][7] Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

Dye Incubation: Remove the treatment medium and incubate the cells with a medium containing Neutral Red for a few hours.

-

Dye Extraction: After incubation, the cells are washed, and the incorporated dye is extracted from the lysosomes using a destaining solution (e.g., a mixture of ethanol and acetic acid).

-

Measurement: The absorbance of the extracted dye is measured using a spectrophotometer at a wavelength of approximately 540 nm.

-

Data Analysis: The absorbance values are used to calculate the percentage of viable cells compared to the untreated control. The LC50 value is then determined from the dose-response curve.

Signaling Pathways and Workflows

Cholinergic Signaling Pathway

Caption: this compound inhibits AChE, increasing ACh levels in the synaptic cleft.

Amyloid Precursor Protein (APP) Processing Pathway

Caption: APP can be processed via two pathways, one of which produces Amyloid-β.

Experimental Workflow: In Vitro Enzyme Inhibition Assay

Caption: General workflow for determining the IC50 of an enzyme inhibitor.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C13H14N2O | CID 3655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pharmacodynamic and early clinical studies with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound in Alzheimer's Disease : An Initial Appraisal of its Clinical Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound thiaanalogues as potential agents for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytotoxicity of tacrine and this compound metabolites in cultured rat, dog and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

Velnacrine in Animal Models of Alzheimer's Disease: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Velnacrine, a potent acetylcholinesterase (AChE) inhibitor and a derivative of tacrine, was investigated for its therapeutic potential in Alzheimer's disease (AD). Its primary mechanism of action involves increasing acetylcholine levels in the brain to ameliorate the cholinergic deficit characteristic of AD. While clinical development was halted due to toxicity concerns, preclinical studies in various animal models have provided valuable insights into its efficacy and mechanism. This guide provides a comprehensive overview of the use of this compound and its analogues in animal models of AD, detailing quantitative data, experimental protocols, and the underlying signaling pathways.

Data Presentation: Efficacy of this compound and its Analogues

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound and its derivatives on cognitive function and biochemical markers in relevant animal models.

Table 1: Behavioral Effects of this compound Maleate in Aged Non-Human Primates

| Animal Model | Behavioral Task | Treatment | Dose (mg/kg) | Key Finding |

| Aged Rhesus Monkeys (Macaca mulatta) | Delayed Matching-to-Sample | This compound maleate (i.m.) | 0.01 - 0.1 | Dose-dependent improvement in performance accuracy, indicating enhanced short-term memory.[1] |

Table 2: Neurochemical Effects of this compound and its Thiaanalogues

| Compound | Animal Model | Measurement | Key Finding |

| This compound | Healthy Volunteers | Reversal of scopolamine-induced cognitive impairment | This compound attenuated the cognitive deficits induced by the cholinergic antagonist scopolamine.[2] |

| This compound thiaanalogues | Rats and Mice | In vitro and in vivo anti-AChE activity | The thiaanalogues maintained potent acetylcholinesterase inhibitory activity.[3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following protocols outline the key experiments cited in the literature on this compound and other cholinesterase inhibitors.

Scopolamine-Induced Amnesia Model in Rodents

This model is widely used to screen compounds for their potential to reverse cholinergic deficit-related memory impairment.

-

Animals: Male Wistar rats or Swiss albino mice are commonly used.

-

Procedure:

-

Habituation: Animals are familiarized with the testing apparatus (e.g., Morris water maze, passive avoidance box) for a set period.

-

Induction of Amnesia: Scopolamine (typically 0.5-1 mg/kg, i.p.) is administered 30-60 minutes before the acquisition trial of a behavioral task.

-

Treatment: The test compound (e.g., this compound or its analogue) is administered at various doses, usually prior to the scopolamine injection.

-

Behavioral Testing: Memory is assessed using tasks such as:

-

Morris Water Maze: Evaluates spatial learning and memory. The escape latency to find a hidden platform is the primary measure.

-

Passive Avoidance Task: Assesses fear-motivated memory. The latency to enter a dark compartment previously associated with a foot shock is measured.

-

-

-

Biochemical Analysis: Following behavioral testing, brain tissue (e.g., hippocampus, cortex) can be collected to measure acetylcholinesterase activity.

Aged Monkey Model of Cognitive Decline

Aged non-human primates provide a highly translational model for studying age-related cognitive decline.

-

Animals: Aged rhesus monkeys (Macaca mulatta) with demonstrable cognitive deficits are selected.

-

Behavioral Task: The Delayed Matching-to-Sample (DMTS) task is a common paradigm to assess short-term visual memory.

-

A sample stimulus is presented, which the monkey must acknowledge.

-

After a delay period, the sample and one or more distractor stimuli are presented.

-

A correct response (selecting the original sample) is rewarded.

-

-

Drug Administration: this compound maleate is administered via intramuscular (i.m.) injection prior to the behavioral session.

-

Data Collection: Performance accuracy at varying delay intervals is the primary endpoint.

Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms and the experimental process is fundamental for drug development.

Cholinergic Signaling Pathway and Mechanism of this compound Action

This compound enhances cholinergic neurotransmission by inhibiting the enzymatic degradation of acetylcholine.

Caption: this compound inhibits acetylcholinesterase (AChE), increasing acetylcholine (ACh) in the synapse.

General Experimental Workflow for Preclinical Testing

The following diagram illustrates a typical workflow for evaluating a novel cholinesterase inhibitor in an animal model of Alzheimer's disease.

References

- 1. This compound maleate improves delayed matching performance by aged monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound in Alzheimer's Disease : An Initial Appraisal of its Clinical Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound thiaanalogues as potential agents for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Velnacrine Analogues

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, step-by-step guide for the synthesis of Velnacrine analogues, potent cholinesterase inhibitors investigated for the symptomatic treatment of Alzheimer's disease. This document outlines the necessary protocols, quantitative data for structure-activity relationship (SAR) studies, and visual workflows to aid in the replication and further development of these compounds.

Introduction

This compound, or 9-amino-1,2,3,4-tetrahydroacridin-1-ol, is a hydroxylated analogue of tacrine, the first centrally acting cholinesterase inhibitor approved for the treatment of Alzheimer's disease. This compound itself was developed to improve upon the therapeutic profile of tacrine. The synthesis of this compound and its analogues is of significant interest to medicinal chemists and pharmacologists seeking to develop new and improved treatments for neurodegenerative diseases. The core structure, a substituted tetrahydroacridine, offers a versatile scaffold for chemical modification to enhance efficacy, selectivity, and reduce adverse effects.

General Synthetic Scheme

The synthesis of this compound analogues generally follows a multi-step pathway, beginning with the construction of the core tetrahydroacridine ring system, followed by functional group manipulations to introduce the desired diversity. A common and efficient approach involves the Friedländer annulation, which condenses an o-aminoaryl nitrile or ketone with a cyclic ketone.

Experimental Protocols

The following protocols provide a general framework for the synthesis of this compound analogues. Researchers should adapt these procedures based on the specific target molecule and may need to optimize reaction conditions.

Protocol 1: Synthesis of 9-Chloro-1,2,3,4-tetrahydroacridine

This protocol describes the synthesis of a key intermediate, 9-chloro-1,2,3,4-tetrahydroacridine, which can be subsequently modified to yield various this compound analogues.

Materials:

-

1,2,3,4-Tetrahydroacridinone

-

Phosphoryl chloride (POCl₃)

Procedure:

-

To 10.0 mmol of 1,2,3,4-tetrahydroacridinone, add 107 mmol of phosphoryl chloride in a round-bottom flask equipped with a reflux condenser.

-

Heat the mixture to reflux at approximately 120°C for 2 hours.

-

After cooling to room temperature, carefully remove the excess phosphoryl chloride under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield 9-chloro-1,2,3,4-tetrahydroacridine.

Protocol 2: Synthesis of Amino-Substituted this compound Analogues

This protocol details the nucleophilic substitution of the 9-chloro group with various amines to generate a library of this compound analogues.

Materials:

-

9-Chloro-1,2,3,4-tetrahydroacridine

-

Desired primary or secondary amine (e.g., piperazine, amino alcohols)

-

Phenol

-

Sodium iodide (NaI)

-

Ethyl acetate

-

10% aqueous potassium hydroxide (KOH) solution

-

Saturated sodium chloride (NaCl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a sealed tube or pressure vessel, combine 9.19 mmol of 9-chloro-1,2,3,4-tetrahydroacridine, 41.87 mmol of phenol, 18.19 mmol of the appropriate amine, and 1.24 mmol of sodium iodide.

-

Heat the reaction mixture to 180°C for 2 hours.

-

After cooling, dissolve the reaction product in ethyl acetate.

-